molecular formula C19H19N5O2 B2792281 2-[1-(2,5-Dimethylpyrazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one CAS No. 2380095-56-5

2-[1-(2,5-Dimethylpyrazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one

Cat. No. B2792281
CAS RN: 2380095-56-5
M. Wt: 349.394
InChI Key: RDCBPXNSLJVTRD-UHFFFAOYSA-N
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Description

2-[1-(2,5-Dimethylpyrazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one, also known as DMAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[1-(2,5-Dimethylpyrazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one is not fully understood. However, it is believed to exert its biological activity by inhibiting various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-[1-(2,5-Dimethylpyrazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one has been shown to exhibit various biochemical and physiological effects, such as reducing the production of inflammatory mediators, inhibiting the growth of cancer cells, and preventing the formation of biofilms by bacteria. However, the exact mechanisms by which 2-[1-(2,5-Dimethylpyrazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one exerts these effects are not fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[1-(2,5-Dimethylpyrazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one in lab experiments is its ability to selectively inhibit specific enzymes, such as COX-2, without affecting other enzymes. This allows for the development of more targeted and effective therapies for various diseases. However, one of the main limitations of using 2-[1-(2,5-Dimethylpyrazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for the study of 2-[1-(2,5-Dimethylpyrazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one. One direction is to further investigate its mechanism of action and biochemical and physiological effects, in order to better understand its potential applications in various fields. Another direction is to develop more efficient synthesis methods for 2-[1-(2,5-Dimethylpyrazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one, in order to make it more accessible for research and development. Additionally, future studies could focus on the development of novel derivatives of 2-[1-(2,5-Dimethylpyrazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one with improved properties and activities.

Synthesis Methods

2-[1-(2,5-Dimethylpyrazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one can be synthesized using a variety of methods, including the reaction of 2,6-dichloropyridazine with 1-(2,5-dimethylpyrazol-3-yl)azetidin-3-one in the presence of a base, such as potassium carbonate. Another method involves the reaction of 2,6-dichloropyridazine with 1-(2,5-dimethylpyrazol-3-yl)azetidin-3-ol in the presence of a base and a catalyst, such as palladium on carbon.

Scientific Research Applications

2-[1-(2,5-Dimethylpyrazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-[1-(2,5-Dimethylpyrazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. In materials science, 2-[1-(2,5-Dimethylpyrazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one has been used as a building block for the synthesis of various functional materials, such as liquid crystals and fluorescent dyes. In organic synthesis, 2-[1-(2,5-Dimethylpyrazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one has been used as a catalyst for various reactions, such as the Friedel-Crafts acylation reaction.

properties

IUPAC Name

2-[1-(2,5-dimethylpyrazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-13-10-17(22(2)20-13)19(26)23-11-15(12-23)24-18(25)9-8-16(21-24)14-6-4-3-5-7-14/h3-10,15H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCBPXNSLJVTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one

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